molecular formula C22H35NO6 B4039503 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4039503
M. Wt: 409.5 g/mol
InChI Key: WCMYUXRDAMRDRN-UHFFFAOYSA-N
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Description

4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring substituted with tert-butyl and methyl groups, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Williamson Ether Synthesis, where an alkyl halide reacts with an alkoxide to form an ether This method is particularly useful for creating the phenoxypropyl moiety

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or other transition metals may be employed to facilitate specific steps in the synthesis, such as the Suzuki–Miyaura coupling . The use of solid acids like zeolites can also be advantageous in certain alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring and the phenoxypropyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in oxidative stress, leading to its use as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its morpholine ring and phenoxypropyl moiety make it versatile for various chemical reactions and applications in different fields.

Properties

IUPAC Name

4-[3-(2-tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2.C2H2O4/c1-15-8-9-19(18(12-15)20(4,5)6)22-11-7-10-21-13-16(2)23-17(3)14-21;3-1(4)2(5)6/h8-9,12,16-17H,7,10-11,13-14H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMYUXRDAMRDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)C)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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Reactant of Route 5
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

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